

Phenyl-Imidazole Compounds: A Comparative Guide to Structure-Activity Relationships

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Compound of Interest

Compound Name: *2-Methyl-4-phenyl-1H-imidazole*

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The phenyl-imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds. Its versatility allows for substitutions at various positions, leading to a diverse range of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of phenyl-imidazole derivatives across different therapeutic areas, supported by experimental data and detailed protocols.

Anticancer Activity

Phenyl-imidazole derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the inhibition of key enzymes and signaling pathways involved in cancer progression.

Structure-Activity Relationship of Phenyl-Imidazole Compounds as Anticancer Agents

The anticancer activity of phenyl-imidazole compounds is significantly influenced by the nature and position of substituents on both the phenyl and imidazole rings.

Table 1: Comparison of Anticancer Activity of Phenyl-Imidazole Derivatives.

Compound ID	Phenyl Ring Substituent s	Imidazole Ring Substituent s	Cancer Cell Line	IC50 (µM)	Reference
4e	2-OMe, 5-Cl	5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine with sulfonamide	MCF-7 (Breast)	9	[1]
4f	4-CF3	5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine with sulfonamide	SK-MEL-28 (Melanoma)	7.8	[1]
4f	4-CF3	5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine with sulfonamide	B16-F1 (Melanoma)	10.8	[1]
3a	Unsubstituted	Linked to 2-phenylindole at N1	MCF-7 (Breast)	More potent than Doxorubicin	[2]
14	4-Fluorophenyl at C4	1-(4-acetylphenyl)-1,3-dihydro-2H-imidazol-2-one	PPC-1 (Prostate)	3.1 - 47.2	[3]
22	4-Hydroxyphenyl at C4	1-(4-acetylphenyl)-2-	PPC-1 (Prostate)	3.1 - 47.2	[3]

(ethylthio)-1H
-imidazole

		1-(4-				
	4-	acetylphenyl)	U-87			
14	Fluorophenyl at C4	-1,3-dihydro- 2H-imidazol- 2-one	(Glioblastoma	3.1 - 47.2		[3]
)				
		1-(4-				
	4-	acetylphenyl)	U-87			
22	Hydroxyphen yl at C4	-2-(ethylthio)-1H -imidazole	(Glioblastoma	3.1 - 47.2		[3]
)				

From the data, it is evident that:

- Electron-donating groups (like -OMe) and electron-withdrawing groups (like -Cl) at the ortho and meta positions of the phenyl ring can enhance activity against breast cancer cells (MCF-7)[1].
- A strong electron-withdrawing group like trifluoromethyl (-CF3) at the para position of the phenyl ring increases activity against melanoma cell lines (SK-MEL-28)[1].
- For triphenyl-imidazole derivatives, electron-withdrawing groups (e.g., chloro, nitro) at the ortho and para positions of a distant phenyl ring tend to result in higher antimicrobial activity, which can be a desirable feature in combination therapies[4].
- In a series of 4-acetylphenylamine-based imidazoles, substitutions on the imidazole ring significantly impacted cytotoxicity, with an imidazol-2-one and a 2-(ethylthio)-imidazole showing high potency against prostate and glioblastoma cell lines[3].

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[3][5][6]

Procedure:

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment[6][7].
- **Compound Treatment:** Treat the cells with various concentrations of the phenyl-imidazole compounds and incubate for a specified period (e.g., 24, 48, or 72 hours)[3][7].
- **MTT Addition:** Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible[6].
- **Solubilization:** Add 100 μ L of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals[5][6].
- **Absorbance Measurement:** Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.

Enzyme Inhibition

Phenyl-imidazole derivatives are potent inhibitors of various enzymes implicated in disease, including those involved in steroid biosynthesis, purine metabolism, and cell signaling.

Structure-Activity Relationship of Phenyl-Imidazole Compounds as Enzyme Inhibitors

The inhibitory activity and selectivity of phenyl-imidazole compounds are highly dependent on the specific substitutions that modulate their interaction with the enzyme's active site.

Table 2: Comparison of Enzyme Inhibitory Activity of Phenyl-Imidazole Derivatives.

Target Enzyme	Compound ID	Phenyl Ring Substituent(s)	Imidazole Ring Substituent(s)	IC50 (µM)	Reference
P450(17α) (17α-OHase)	21	N-7-phenylheptyl	Unsubstituted	0.32	[8]
P450(17α) (Lyase)	21	N-7-phenylheptyl	Unsubstituted	0.10	[8]
P450(17α) (17α-OHase)	23	N-8-phenyloctyl	Unsubstituted	0.25	[8]
P450(17α) (Lyase)	23	N-8-phenyloctyl	Unsubstituted	0.21	[8]
Xanthine Oxidase	4f	4'-isopentyloxy	1-hydroxy-4-(pyridin-4-yl)	0.64	[9]
17β-HSD10	33	4-(cyclohexane carboxamido)	1,4,6-trimethyl-1H-benzo[d]imidazole	1.65	[10]
Pin1	-	Phenyl imidazole acid core	-	Sub-µM	[11][12]

Key SAR observations for enzyme inhibition include:

- P450(17α) Inhibition: For N-phenylalkyl imidazoles, the length of the alkyl chain is a critical determinant of inhibitory activity. N-7-phenylheptyl and N-8-phenyloctyl imidazoles were found to be the most potent inhibitors, significantly more active than the reference drug ketoconazole. The lipophilicity (logP) of the compounds was identified as a key physicochemical factor for inhibitory activity.[8]
- Xanthine Oxidase Inhibition: In a series of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives, an iso-pentyloxy group at the 4'-position of the phenyl ring improved the

inhibitory potency. The position of the nitrogen atom in the pyridine ring was also crucial for activity.[9]

- 17 β -HSD10 Inhibition: For 2-phenyl-1H-benzo[d]imidazole derivatives, the presence of a cyclohexanecarboxamido group on the phenyl ring and methylation of the benzimidazole core led to a compound with high inhibitory efficacy and low toxicity[10].
- Pin1 Inhibition: A phenyl-imidazole acid core has been identified as a scaffold for potent, sub-micromolar inhibitors of Pin1[11][12].

Experimental Protocols

Xanthine Oxidase Inhibition Assay

Principle: This spectrophotometric assay measures the inhibition of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid. The increase in absorbance at 293 nm due to the formation of uric acid is monitored.[13]

Procedure:

- **Reaction Mixture Preparation:** In a cuvette, prepare a reaction mixture containing phosphate buffer (pH 7.5), xanthine solution (substrate), and the test compound (phenyl-imidazole derivative)[14].
- **Pre-incubation:** Pre-incubate the mixture with the xanthine oxidase enzyme solution at 25°C for 15 minutes[14].
- **Reaction Initiation:** Start the reaction by adding the xanthine substrate solution[14].
- **Absorbance Measurement:** Incubate at 25°C for 30 minutes and then stop the reaction by adding HCl. Measure the absorbance at 293 nm to determine the amount of uric acid formed.[13][14]

Cytochrome P450 (CYP) Inhibition Assay

Principle: The potential for drug-drug interactions is assessed by measuring the inhibition of specific CYP450 isoforms using fluorogenic or LC-MS/MS-based methods[15][16][17].

Procedure (Fluorogenic Method):

- Incubation: Incubate the test compound with human liver microsomes or recombinant CYP enzymes, a specific fluorogenic substrate for the CYP isoform of interest, and an NADPH regenerating system[16].
- Fluorescence Measurement: The CYP enzyme metabolizes the substrate to a fluorescent product. The fluorescence intensity is measured using a microplate reader.
- Inhibition Calculation: The percentage of inhibition is calculated by comparing the fluorescence in the presence of the test compound to the control (without the inhibitor). IC50 values are determined from a dose-response curve.

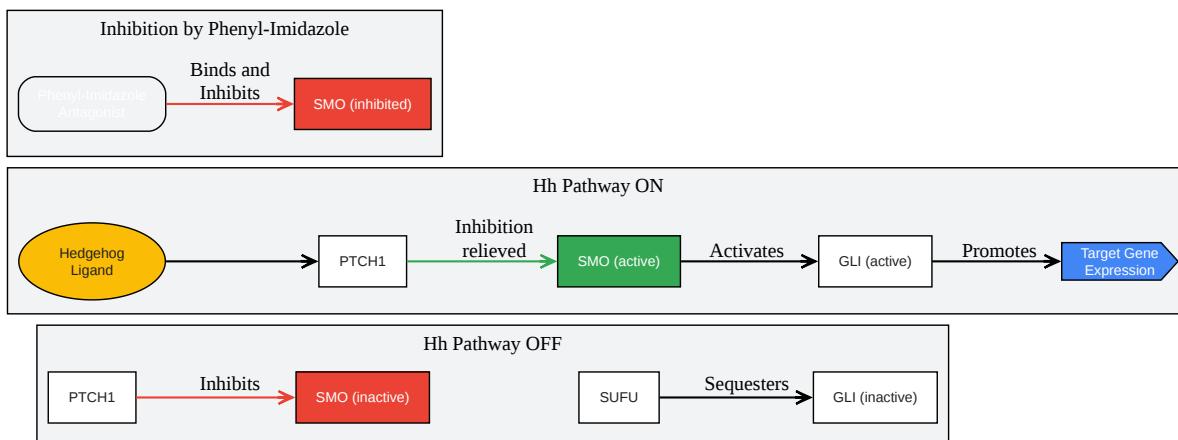
Signaling Pathway Modulation

Phenyl-imidazole compounds can exert their therapeutic effects by modulating key signaling pathways involved in cell growth, survival, and immune response.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and its aberrant activation is implicated in several cancers. Smoothened (SMO), a G-protein-coupled receptor, is a key component of this pathway.[4][18][19]

Diagram of the Hedgehog Signaling Pathway and Inhibition by Phenyl-Imidazole Smoothened Antagonists



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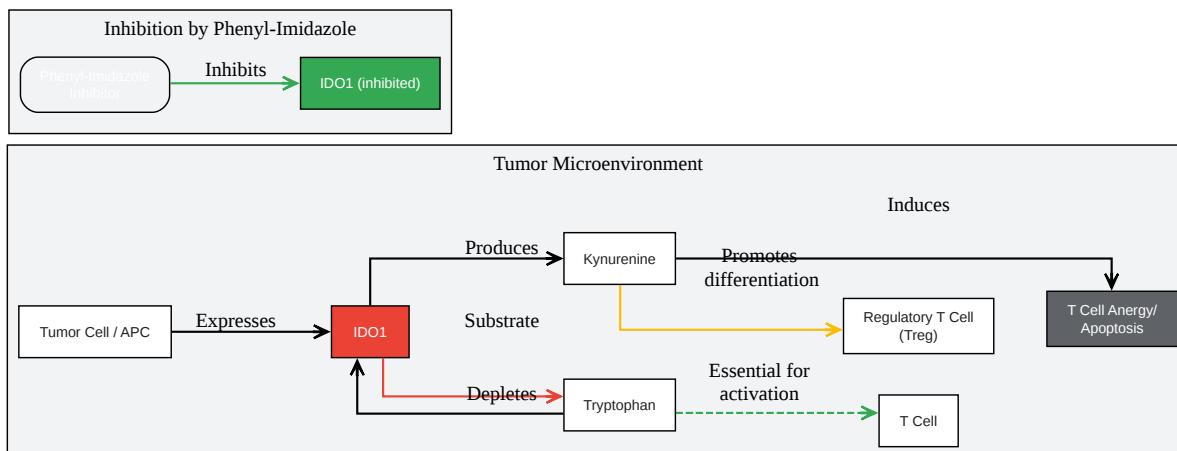
Caption: Hedgehog signaling pathway activation and its inhibition by phenyl-imidazole Smoothened antagonists.

Phenyl-imidazole derivatives have been developed as potent Smoothened antagonists, effectively blocking the Hh signaling pathway and inhibiting the growth of Hh-dependent cancer cells[18][20][21].

Indoleamine 2,3-Dioxygenase (IDO1) Pathway

IDO1 is an enzyme that catabolizes the essential amino acid tryptophan, leading to immunosuppression in the tumor microenvironment. It is a promising target for cancer immunotherapy.[8][22]

Diagram of the IDO1 Pathway and its Role in Immune Evasion



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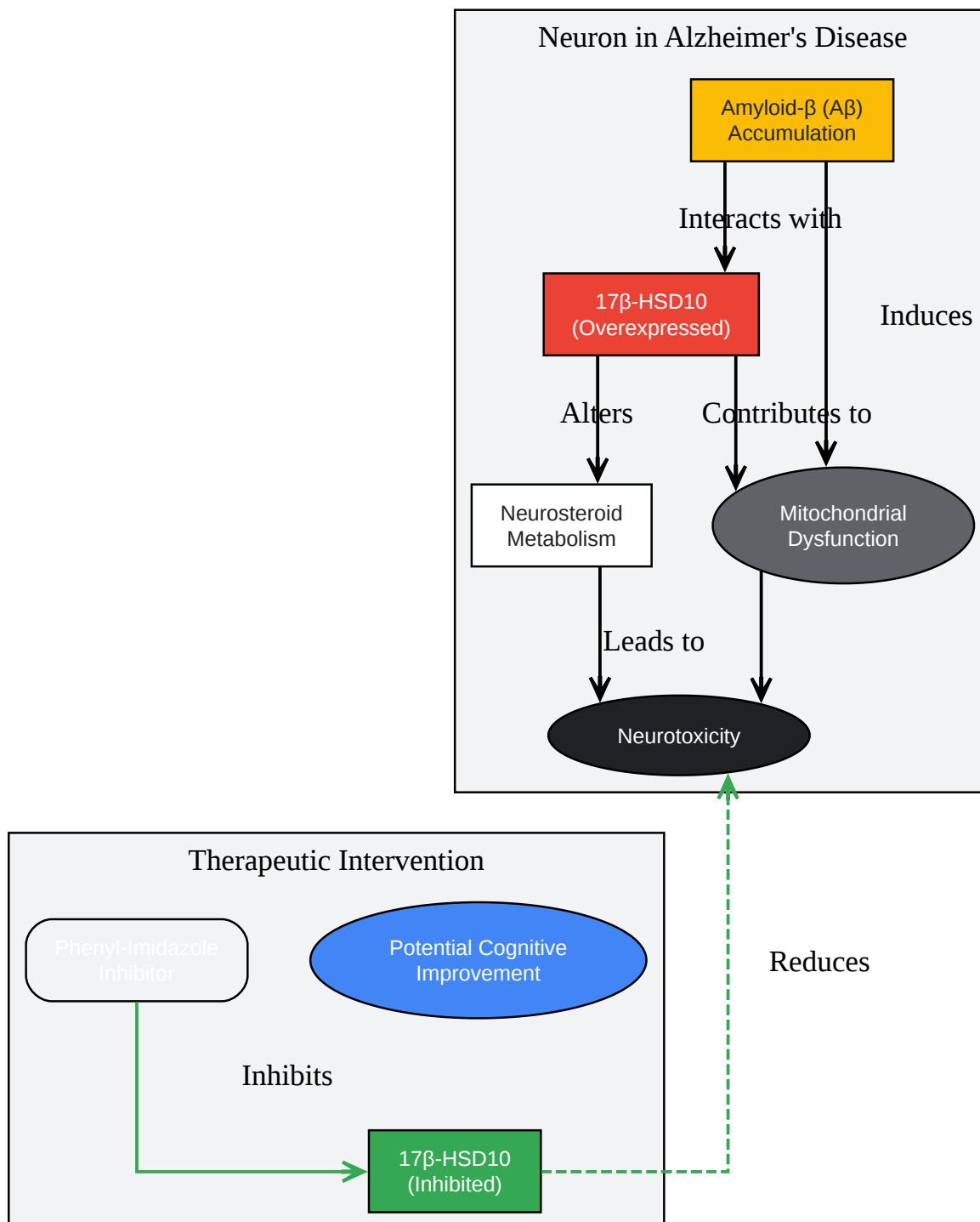
Caption: The IDO1 pathway promotes tumor immune evasion, a process targeted by phenyl-imidazole inhibitors.

4-Phenyl-imidazole derivatives have been systematically studied as IDO1 inhibitors, with substitutions on the phenyl ring and replacement of the imidazole ring explored to enhance potency[8][23][24][25].

17 β -Hydroxysteroid Dehydrogenase Type 10 (17 β -HSD10) in Alzheimer's Disease

17 β -HSD10 is a mitochondrial enzyme overexpressed in the brain of Alzheimer's disease (AD) patients. It is involved in the metabolism of neurosteroids and interacts with amyloid- β (A β) peptide, contributing to neurotoxicity.[9][10][26][27][28]

Diagram of the Proposed Role of 17 β -HSD10 in Alzheimer's Disease

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Caption: The role of 17 β -HSD10 in Alzheimer's disease and its potential as a therapeutic target for phenyl-imidazole inhibitors.

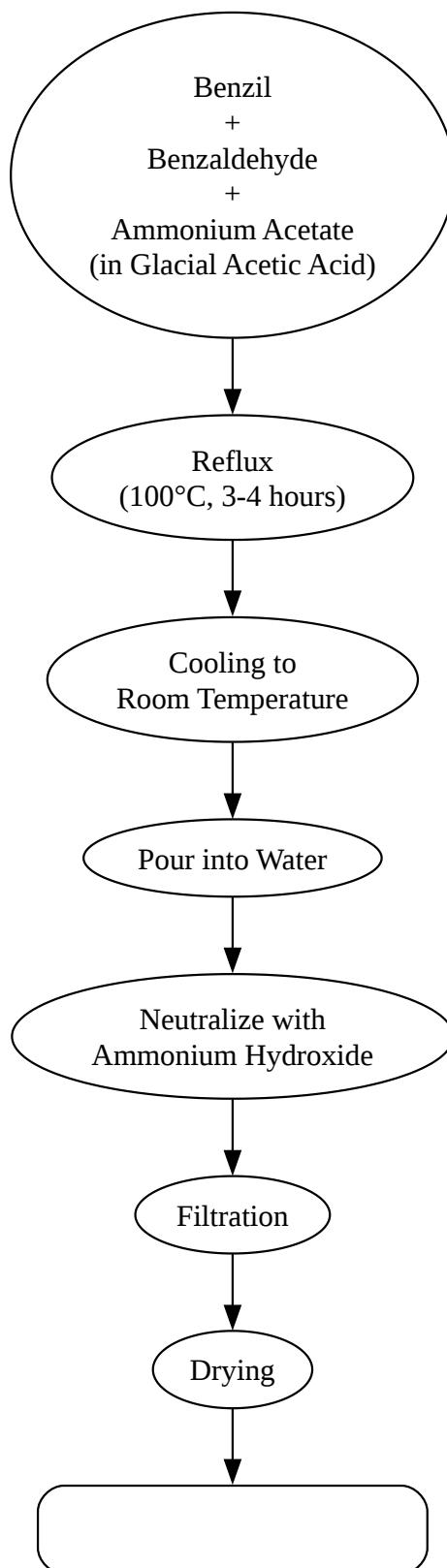
2-Phenyl-1H-benzo[d]imidazole derivatives have been designed as novel 17 β -HSD10 inhibitors, with some compounds showing the ability to alleviate cognitive impairment in animal models of AD[10].

Synthesis of Phenyl-Imidazole Compounds

The synthesis of phenyl-imidazole derivatives can be achieved through various methods, with the choice of route depending on the desired substitution pattern.

General Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)

A common method for the synthesis of 2,4,5-trisubstituted imidazoles is the Debus-Radziszewski reaction.[2][29]

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